Ethoxyquin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECIPOUIJURFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Record name | ETHOXYQUIN | |
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Related CAS |
63301-91-7 | |
| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9020582 | |
| Record name | Ethoxyquin | |
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Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |
| Record name | ETHOXYQUIN | |
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| Record name | Ethoxyquin | |
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Boiling Point |
253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |
| Record name | ETHOXYQUIN | |
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| Record name | ETHOXYQUIN | |
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Flash Point |
225 °F (NTP, 1992) | |
| Record name | ETHOXYQUIN | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ETHOXYQUIN | |
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Density |
1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |
| Record name | ETHOXYQUIN | |
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| Record name | ETHOXYQUIN | |
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Vapor Density |
7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |
| Record name | ETHOXYQUIN | |
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| Record name | ETHOXYQUIN | |
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Vapor Pressure |
1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |
| Record name | ETHOXYQUIN | |
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Color/Form |
YELLOW LIQUID | |
CAS No. |
91-53-2, 63301-91-7 | |
| Record name | ETHOXYQUIN | |
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| Record name | Ethoxyquin | |
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| Record name | Ethoxyquin [ISO] | |
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| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
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Melting Point |
less than 32 °F (NTP, 1992), Approximately 0 °C | |
| Record name | ETHOXYQUIN | |
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Biochemical and Molecular Mechanisms of Ethoxyquin Activity
Mechanisms of Antioxidant Action and Free Radical Scavenging
Ethoxyquin (B1671625) functions primarily as a chain-breaking antioxidant, effectively interrupting the autocatalytic process of lipid peroxidation. grin.compsu.edumdpi.com This mechanism involves the scavenging of free radicals, thereby preventing the propagation of oxidative damage. grin.comnih.gov
Direct Radical Trapping and Chain-Breaking Mechanisms
The primary mode of antioxidant action for this compound involves the donation of a hydrogen atom to lipid peroxyl radicals (ROO•) or other free radicals. mdpi.commdpi.com This reaction effectively traps the radical, converting it into a more stable species and terminating the chain reaction of lipid oxidation. mdpi.comwur.nl Studies have shown a high reaction rate between this compound and alkylperoxyl radicals. nih.govresearchgate.net In the presence of high oxygen concentrations, this compound can react with an alkylperoxyl molecule to form an aminyl radical (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl), which can then participate in further reactions. nih.govresearchgate.net
Synergistic Antioxidant Effects with Other Compounds
Research indicates that this compound can exhibit synergistic antioxidant effects when combined with other compounds. For instance, a mixture of lignosulfonate and this compound has been found to demonstrate better antioxidant performance than this compound alone, suggesting a synergistic interaction. google.com Lignosulfonates may contribute to the increased stability of this compound. google.com Additionally, the combination of this compound with other antioxidants like propyl gallate has been studied for its effects on oxidative stability. ew-nutrition.com Synergistic effects have also been observed with combinations of other antioxidants like BHT, TBHQ, and citric acid, highlighting the potential for enhanced efficacy through synergistic formulations, which may offer superior protection compared to this compound alone in some contexts. preprints.orgnih.gov
Interaction with Cellular Pathways
Beyond its direct antioxidant activity, this compound has been observed to interact with cellular pathways, influencing processes such as redox homeostasis and inflammasome activation. plos.orgmdpi.com
Modulation of Redox Homeostasis
This compound can influence cellular redox homeostasis, which is the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. plos.orgnih.govmdpi.com Studies in Atlantic salmon exposed to dietary this compound have indicated an effect on hepatic redox homeostasis. plos.org This included increased levels of reduced glutathione (B108866) (GSH), a key component of the cellular antioxidant defense system, and elevated levels of thiobarbituric acid reactive substances (TBARS), an indicator of oxidative stress. plos.org These findings suggest that this compound exposure can lead to a state of oxidative stress, triggering a compensatory response involving the upregulation of antioxidant mechanisms, such as the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes. plos.orgnih.gov While this compound acts as an antioxidant by scavenging radicals, its interaction with cellular systems can also perturb the redox balance, leading to an adaptive response. plos.org
Influence on Inflammasome Activation
Research suggests that this compound and its derivatives may influence inflammasome activation, a key component of the innate immune response involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.govmdpi.com Specifically, a deethylated metabolite of this compound (DEQ) has been shown to inhibit the activation of the NLRP3 inflammasome pathway. mdpi.com This inhibition is considered a possible mechanism contributing to observed anti-inflammatory and hepatoprotective effects. mdpi.com The NLRP3 inflammasome can be activated by various stimuli, including reactive oxygen species and mitochondrial dysfunction, leading to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active forms. mdpi.comaging-us.com By inhibiting NLRP3 inflammasome activation, DEQ may mitigate inflammatory responses triggered by certain insults. mdpi.com This suggests a molecular mechanism through which this compound metabolites can modulate inflammatory pathways.
Effects on Apoptotic Signaling Pathways
Some in vitro studies have indicated cytotoxic effects of pure this compound, potentially leading to cell apoptosis or necrosis nih.gov. Cytotoxic effects of pure EQ (purity > 97%) have been observed in human lymphocytes, with an IC50 value of 0.09 mM after a 72-hour treatment nih.gov.
Studies on deethylated this compound (DEQ), a metabolite of this compound, suggest possible anti-apoptotic properties. DEQ has been shown to significantly decrease the activities of caspases-3 and -8 in the liver of rats with carbon tetrachloride (CCl4)-induced acute liver injury (ALI) semanticscholar.orgnih.gov. This reduction in caspase activity may contribute to the hepatoprotective effects of DEQ during acute liver damage semanticscholar.org. It is proposed that DEQ's effect on caspases-3 and -8 is linked to the suppression of CCl4-induced oxidative stress semanticscholar.org. Furthermore, DEQ may reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are significantly enhanced during CCl4-induced ALI and can activate key programmed cell death mediators such as JNK and P38 MAPK semanticscholar.org. DEQ also significantly increased the expression of Bcl-2, an anti-apoptotic gene, in CCl4-reduced expression levels semanticscholar.org. Additionally, DEQ significantly reduced the increase in Aifm1 mRNA expression during CCl4-induced ALI, suggesting that DEQ inhibits the mitochondrial apoptosis pathway signaling semanticscholar.orgnih.gov.
In a murine Ehrlich Ascites Carcinoma (EAC) model, this compound treatment demonstrated anti-tumor effects, including a remarkable decrease in the expression of the anti-apoptotic gene Bcl-2 and a significant increase in the expression of apoptotic genes (BAX and caspase-3) mdpi.com.
Impact on Spliceosome Complex and SF3B2 Levels
This compound has been shown to reduce the cellular levels of SF3B2 (splicing factor 3B subunit 2), a component of the spliceosome complex nih.govnih.govaxoprotego.comresearchgate.net. SF3B2 is an essential component of the spliceosome and is required for accurately recognizing the branch point of pre-messenger RNAs during the splicing process researchgate.netresearchgate.net. Reducing SF3B2 levels in neuronal cells using RNA interference has been shown to result in neuroprotection against cisplatin (B142131) toxicity in vitro nih.gov. This observation suggests that SF3B2 is a potential target for neuroprotection nih.gov. Upregulation of spliceosome genes is observed in various tumors, suggesting that high levels of SF3B2 are associated with aberrant cell growth nih.gov.
Interaction with Heat Shock Protein 90 (Hsp90) Chaperone Domain
This compound acts as a modulator or inhibitor of the chaperone activity of heat shock protein 90 (Hsp90) nih.govnih.govaxoprotego.comresearchgate.netmedchemexpress.commedchemexpress.com. Hsp90 is a chaperone protein, and this compound's interaction with it can block the binding of some of its client proteins, including SF3B2 and ataxin-2 nih.govnih.govaxoprotego.com. This modulation of Hsp90 chaperone activity by this compound leads to a reduction in the cellular levels of these client proteins nih.govnih.govaxoprotego.comresearchgate.net. The binding of this compound to recombinant Hsp90 has been demonstrated with an equilibrium dissociation constant (Kd) of 280 nM axoprotego.com. This interaction and the subsequent reduction in SF3B2 levels are considered a novel mechanism for neuroprotection researchgate.net.
Induction of Phase II Enzymes (e.g., GST Activity)
This compound is recognized as a model inducer of phase II xenobiotic-metabolizing enzymes nih.govresearchgate.netresearchgate.net. These enzymes play a crucial role in the detoxification of various environmental chemicals oup.com. This compound can induce the transcription of a number of phase II detoxification enzymes oup.com. Studies have shown that this compound treatment leads to a significant increase in hepatic cytosolic glutathione S-transferase (GST) activity towards 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) oup.com. For instance, a 1.6-fold increase (p < 0.01) in hepatic cytosolic GST activity towards CDNB was observed in this compound-treated brown bullheads compared to control fish oup.com. This compound is considered one of the most potent inducers of rat GST among known inducing agents oup.com. The induction of GST-CDNB activity by this compound is likely due to increased synthesis of GST proteins oup.com. This compound has been shown to induce class Alpha and Mu GST in the livers of mice researchgate.net. It has also been found to increase total GST activity in rat liver lilab-ecust.cnnih.gov.
However, the effect on specific GST isoforms can vary. While GST-CDNB activity is increased, GST activity towards (±)-anti-benzo[a]pyrene-trans-7,8-dihydrodiol-9,10-epoxide (BPDE) was repressed in affinity-purified cytosolic fractions from this compound-treated brown bullheads oup.com. This suggests differential effects on hepatic GST isoforms oup.com.
This compound also induces uridine (B1682114) diphosphate (B83284) glucuronosyl-transferase (UDPGT) mRNA expression in a dose-related manner after dietary exposure nih.gov.
Influence on Phase I Enzyme Gene Transcript Levels
While primarily known for inducing phase II enzymes, this compound also influences phase I enzyme gene transcript levels nih.govresearchgate.netresearchgate.net. Phase I enzymes, such as the cytochrome P450 (CYP) family, are involved in the functionalization of exogenous compounds nih.govoup.com.
Studies in salmon have shown alteration of CYP3A gene expression, with an increase in the amount of CYP3A transcripts detected after feeding with a diet containing this compound at the highest dose (1800 mg kg−1) nih.govresearchgate.net. It is speculated that this compound may regulate CYP3A gene expression through interaction with nuclear receptors like pregnane (B1235032) X receptor (PXR) nih.govresearchgate.net.
In contrast, CYP1A1 gene expression was not increased after dietary exposure of salmonid fish to this compound, and a trend toward downregulation was noted during the depuration period nih.gov. This effect was observed despite an increase in AhR mRNA expression nih.gov. Possible explanations include the parent this compound binding to CYP1A1 protein and inhibiting gene expression and activity, or the involvement of hepatic antioxidant response elements (ARE) or AhR repressor (AhRR) in the downregulation process nih.gov.
The biotransformation of dietary this compound has been shown to induce both phase I (CYP3A) and phase II (UDPGT and GST) detoxification systems in the liver of Atlantic salmon, suggesting a common regulation by this compound metabolites like DEQ oup.com.
Analogues and Derivatives of this compound
Research has focused on developing analogues and derivatives of this compound to potentially improve their properties, such as neuroprotective effects, without interfering with the efficacy of other treatments.
Synthesis and Characterization of Novel Derivatives (e.g., EQ-6, DEQ)
Novel analogues of this compound have been synthesized and characterized. One such analogue is EQ-6 (6-(5-amino)-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride) nih.govnih.gov. EQ-6 was synthesized to improve the drug-like properties of this compound nih.govnih.gov. The synthesis of EQ-6 has been described in research, and its purity has been confirmed by mass spectroscopy, showing purity greater than 99% nih.gov.
Studies have characterized EQ-6's biological activity, demonstrating its effectiveness in preventing axon degeneration in primary dorsal root ganglion neurons in vitro and in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) nih.govnih.gov. This neuroprotection is associated with preserved levels of nicotinamide (B372718) adenine (B156593) dinucleotide nih.gov. EQ-6's mechanism of action involves modulating the chaperone activity of Hsp90, similar to this compound, and reducing tissue levels of SF3B2, which serves as a potential biomarker of target engagement nih.govnih.gov. Characterization has also included assessing its oral bioavailability (around 10%), stability in plasma, and lack of inhibition of CYP enzymes nih.gov. EQ-6 appears to concentrate in neural tissues nih.gov.
Deethylated this compound (DEQ) is another derivative, formed as a metabolite of this compound nih.govresearchgate.netoup.com. DEQ has been observed in salmonid fish after long-term dietary exposure to this compound nih.govresearchgate.net. Studies have characterized DEQ's properties, including its potential anti-apoptotic and hepatoprotective effects semanticscholar.orgnih.gov. The synthesis of deuterated analogues of this compound and its metabolites, including DEQ, has been undertaken for use in stable-isotope dilution analysis-liquid chromatography-tandem mass spectrometry for sensitive quantification and confirmation in fish and fishery products researchgate.net.
Table 1: Summary of this compound and Selected Derivatives
| Compound Name | Description | PubChem CID |
| This compound (EQ) | 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline | 3293 nih.govfishersci.ca |
| Deethylated this compound (DEQ) | Metabolite of this compound, dem-ethylated EQ | |
| EQ-6 | 6-(5-amino)-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride |
Table 2: Effects of this compound on Enzyme Activity/Expression
| Enzyme/Protein | Effect | Organism/System | Reference |
| Caspase-3 | Decrease in activity (by DEQ) | Rat liver (CCl4-induced) | semanticscholar.orgnih.gov |
| Caspase-8 | Decrease in activity (by DEQ) | Rat liver (CCl4-induced) | semanticscholar.orgnih.gov |
| Aifm1 mRNA | Reduction in expression (by DEQ) | Rat liver (CCl4-induced) | semanticscholar.orgnih.gov |
| Bcl-2 | Decrease in expression (in EAC cells); Increase in expression (by DEQ in CCl4-reduced levels) | Murine EAC cells; Rat liver | semanticscholar.orgmdpi.com |
| BAX | Increase in expression | Murine EAC cells | mdpi.com |
| SF3B2 | Reduction in cellular levels | Neuronal cells | nih.govnih.govaxoprotego.comresearchgate.net |
| Ataxin-2 | Reduction in cellular levels | Neuronal cells | nih.govnih.govaxoprotego.com |
| Hsp90 chaperone activity | Modulation/Inhibition | Various | nih.govnih.govaxoprotego.comresearchgate.netmedchemexpress.commedchemexpress.com |
| GST (total/CDNB activity) | Increase | Brown bullhead liver, Rat liver, Mouse liver | oup.comresearchgate.netlilab-ecust.cnnih.gov |
| GST (BPDE activity) | Repression | Brown bullhead liver | oup.com |
| UDPGT mRNA | Elevated expression | Atlantic salmon liver | nih.govoup.com |
| CYP3A transcripts | Increase in amount | Atlantic salmon liver | nih.govresearchgate.netoup.com |
| CYP1A1 gene expression | No increase, trend toward downregulation | Atlantic salmon liver | nih.gov |
Comparative Studies of Antioxidant Efficacy
This compound is recognized for its high antioxidant activity, which is attributed not only to the parent compound but also to its oxidation products nih.gov. Studies have compared the antioxidant efficacy of this compound with other antioxidants and its own derivatives.
Research evaluating the efficacy of this compound and several of its analogues in fish oil and fish meal has revealed variations in their protective capacities depending on the medium. For instance, hydroxyquin (1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline) demonstrated higher efficacy than this compound in fish oil but only about 75% of this compound's efficacy in fish meal nih.govtandfonline.com. Conversely, hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), which was less effective than this compound in fish oil, showed comparable efficacy to this compound in fish meal tandfonline.com. These findings underscore the importance of testing antioxidant efficacy in the specific matrix in which they will be used tandfonline.com.
Oxidation products of this compound, such as this compound dimer (1,8'-di-(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline)) and quinolone (2,6-dihydro-2,2,4-trimethyl-6-quinolone), have also been shown to possess antioxidant properties nih.govtandfonline.com. Studies have indicated that in fish meal, the this compound dimer had approximately 69% of this compound's efficacy, while the quinolone showed about 80% efficacy nih.govtandfonline.com. The persistence of these active oxidation products contributes to this compound's sustained antioxidant effect tandfonline.com.
Comparative studies involving this compound salts, such as this compound phosphate (B84403) and this compound hydrochloride, have shown that while these salts exhibit antioxidant activity, they are generally weaker protectors against hydrogen peroxide-induced DNA damage in human lymphocytes compared to this compound itself semanticscholar.org.
The high efficiency of this compound is suggested to result from its chemical characteristics and the antioxidative properties of its oxidation products nih.gov. Studies using alkylperoxyls have demonstrated a very high reaction rate of this compound with these radicals nih.gov.
Investigation of Modified Biological Activities and Therapeutic Potential
Beyond its role as a feed antioxidant, research has explored modified biological activities and potential therapeutic applications of this compound and its derivatives, particularly in the context of mitigating oxidative stress and inflammation-related conditions.
This compound has demonstrated neuroprotective effects in various models. It has shown protective effects against white matter lesions in a mouse model of chronic cerebral hypoperfusion, potentially by inhibiting lipid peroxidation jst.go.jpjst.go.jp. In neuronal cell lines, this compound's cytoprotective effect against glutamate-stimulated toxicity was comparable to that of a ferroptosis inhibitor jst.go.jp. Furthermore, this compound has been reported to protect against peripheral neuropathy in type II diabetes models and neurotoxicity induced by chemotherapy drugs like paclitaxel (B517696) and cisplatin jst.go.jppreprints.orgresearchgate.net.
The neuroprotective mechanism of this compound is thought to involve the modulation of heat shock protein 90 (Hsp90) chaperone activity preprints.orgresearchgate.netinvivochem.com. By blocking the binding of certain client proteins, such as ataxin-2 and SF3B2, this compound-induced reduction in their levels has been shown to prevent axonal degeneration caused by chemotherapy preprints.orgresearchgate.net. This suggests that this compound's neuroprotective effects may extend beyond its antioxidant properties preprints.org.
Studies have also investigated the anti-inflammatory potential of this compound and its derivatives. Deethylated this compound (DEQ), a derivative, has shown hepatoprotective effects against carbon tetrachloride-induced acute liver injury in rats mdpi.comsemanticscholar.org. This protective effect is mediated by the regulation of redox homeostasis, inhibition of the NLRP3 inflammasome, and suppression of apoptosis mdpi.comsemanticscholar.org. DEQ treatment reduced the expression of pro-inflammatory cytokines like TNF-α and IL-6 and inhibited the activity of cyclooxygenase 2 mdpi.com.
In heat-stressed broilers, dietary supplementation with this compound has been shown to attenuate enteric oxidative stress and intestinal inflammation nih.govaun.edu.eg. This effect is associated with enhanced serum immune and cytokine content (IgG, IL-6, and TGF-β) and modulation of the gut microbiota nih.govaun.edu.eg. This compound promoted the expression of genes related to anti-inflammatory and growth factors, including Hsp70, SOD2, GPx4, IL-6, and IGF-1 nih.govaun.edu.eg.
Furthermore, this compound has been explored for its potential anti-cancer effects. Research on murine Ehrlich ascites carcinoma models suggests that this compound may act as an inhibitor of lactate (B86563) dehydrogenase (LDH) and autophagy in cancer cells mdpi.comlsbu.ac.uk. Treatment with this compound led to a decrease in the expression of the anti-apoptotic gene Bcl-2 and an increase in apoptotic genes (BAX and caspase-3), indicating the induction of apoptosis mdpi.comlsbu.ac.uk. This compound also reduced the autophagic activity in these cancer cells mdpi.comlsbu.ac.uk. These findings suggest a potential for this compound as a combinatory agent to enhance the efficacy of conventional chemotherapy drugs like cisplatin mdpi.comlsbu.ac.uk.
The biological activities of this compound and its derivatives are a subject of ongoing research, with studies exploring their effects on various cellular pathways and potential therapeutic applications in conditions involving oxidative stress, inflammation, neurodegeneration, and cancer jst.go.jppreprints.orgresearchgate.netmdpi.comsemanticscholar.orgnih.govmdpi.comlsbu.ac.uk.
Data Table: Comparative Antioxidant Efficacy in Fish Meal
| Compound | Relative Efficacy vs. This compound (%) |
| This compound (EQ) | 100 |
| Hydroquin (1,2-dihydro-2,2,4-trimethylquinoline) | ~100 |
| Hydroxyquin (1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline) | ~75 |
| This compound Dimer | 69 |
| Quinolone (2,6-dihydro-2,2,4-trimethyl-6-quinolone) | 80 |
| Butylated Hydroxytoluene (BHT) | 67 |
| Mthis compound (1,2-dihydro-6-methoxy-2,2,4-trimethylquinoline) | 105 |
Note: Data compiled from comparative studies on antioxidant efficacy in fish meal tandfonline.comtandfonline.com.
Data Table: Effect of this compound on Apoptosis Induction in Human Lymphocytes
| Compound | Concentration (mM) | Apoptotic Cells (%) |
| Negative Control | - | Baseline |
| This compound (EQ) | 0.1 | Increased |
| 0.25 | Significantly Increased ptfarm.pl | |
| 0.5 | Significantly Increased ptfarm.pl | |
| This compound-Quercetin Complex (EQ-Q) | 0.25 | Increased (Lower than EQ) ptfarm.pl |
| 0.5 | Increased (Lower than EQ) ptfarm.pl | |
| This compound-Rutin Complex (EQ-R) | 0.25 | Increased (Lower than EQ) ptfarm.pl |
| 0.5 | Increased (Lower than EQ) ptfarm.pl |
Note: Data based on studies investigating apoptosis induction in human lymphocytes ptfarm.pl. Values are qualitative or relative based on study findings.
Metabolic Fate and Biotransformation of Ethoxyquin
Absorption and Distribution Studies
Studies in various animal models have demonstrated that ethoxyquin (B1671625) is readily absorbed and distributed throughout the body, with accumulation observed in several key tissues. iffo.com
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract in laboratory animals, including rats and mice. nih.govsemanticscholar.orgresearchgate.net Research indicates that peak blood concentrations of the compound are typically observed within one hour of ingestion. nih.govsemanticscholar.orgresearchgate.net The disposition of single doses up to 25 mg/kg is similar in both rats and mice, with approximately 90% of the total dose being excreted in urine and feces within 24 hours. nih.gov However, at higher doses, the excretion rate within the first 24 hours is significantly lower. nih.gov The metabolism of this compound is rapid in both species, with little to no parent compound detected in the cumulative 24-hour excreta. nih.gov
Once absorbed, this compound and its metabolites are distributed throughout the body. iffo.com Studies in rats have confirmed that the distribution pattern is similar whether the compound is administered orally or intravenously. nih.govsemanticscholar.orgresearchgate.net Accumulation of this compound and its derivatives has been consistently reported in the liver, kidney, and adipose tissue. iffo.comnih.gov
In mice, this compound residue levels have been quantified in various organs. nih.gov The liver consistently shows the highest concentration, followed by the kidneys, lungs, and brain. nih.gov Research has also detected small amounts of the parent this compound compound in the muscles of fish. nih.govresearchgate.net In farmed salmon and steelhead, while low concentrations of the parent EQ were found in muscle and liver, higher concentrations of its dimer (DM) were identified in the same tissues. iffo.com Similarly, in swine, the application of this compound in feed results in residues of EQ and its major oxidation products, this compound quinone imine (EQI) and this compound dimer (EQDM), in fat, kidney, liver, and muscle. researchgate.net
Table 1: this compound (EQ) Residue Levels in Mouse Tissues
| Tissue | Mean EQ Residue Level (µg/g) |
|---|---|
| Liver | 0.84 - 4.58 |
| Brain | 0.11 - 0.92 |
Data derived from studies on mice given feed containing EQ. nih.gov
Metabolic Pathways in Biological Systems
The biotransformation of this compound proceeds through several key enzymatic pathways, leading to a variety of metabolites. nih.gov The primary reactions involve modifications to the ethoxy group and the quinoline (B57606) ring structure.
A major metabolic pathway for this compound in rats is O-deethylation at the C-6 position of the quinoline ring. nih.govfao.org This reaction removes the ethyl group from the ethoxy moiety, resulting in the formation of a phenol, 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline. nih.govfao.org This de-ethylated metabolite, often referred to as DEQ, is a significant product of this compound's phase I metabolism. nih.govnih.govmdpi.com Following this initial transformation, the resulting hydroxyl group provides a site for subsequent phase II conjugation reactions. nih.govfao.org
In addition to deethylation, other metabolic pathways for this compound include hydroxylation and epoxidation. nih.govsemanticscholar.org Hydroxylation can occur at the 8-C position of the quinoline ring. nih.govsemanticscholar.org Another identified pathway involves epoxidation occurring between the 3-C and 4-C positions. nih.govsemanticscholar.org One of the significant pathways of this compound metabolism involves the formation of a hydroxy derivative which is then oxidized to create 2,2,4-trimethyl-6(2H)-quinolinone, also known as quinone imine (EQI). researchgate.net This metabolite, along with the this compound dimer (EQDM), has been identified as a major oxidation product and metabolite in various species, including salmonids and swine. nih.govresearchgate.neteurl-pesticides.eu
Following the phase I metabolic reactions such as O-deethylation and hydroxylation, the resulting metabolites undergo phase II conjugation to increase their water solubility and facilitate excretion. nih.govfrontiersin.org The primary conjugation reactions for this compound metabolites involve the addition of sulphate or glucuronide residues. nih.gov The formation of these conjugates is a critical step in the detoxification and elimination process. frontiersin.org
There are notable species-specific differences in the preferred conjugation pathway. nih.govsemanticscholar.org In rats, the primary metabolites observed in urine and bile are sulphate conjugates. nih.govsemanticscholar.org Conversely, in mice, glucuronide conjugates are the predominant metabolites detected. nih.govsemanticscholar.org These conjugates have limited cell membrane permeability and their transport for excretion into bile and urine is mediated by various uptake and efflux transport proteins. frontiersin.org
Table 2: Major Identified Metabolites of this compound
| Metabolite Name | Abbreviation | Found In |
|---|---|---|
| 1,2-Dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate | - | Rats nih.gov |
| De-ethylated this compound | DEQ | Salmon nih.gov |
| This compound Quinone Imine | EQI | Salmon, Swine nih.govresearchgate.net |
| This compound Dimer | EQDM | Salmon, Swine nih.govresearchgate.neteurl-pesticides.eu |
| 2,2,4-Trimethyl-quinolinon | EQI | General eurl-pesticides.eu |
| Dihydrothis compound | DHEQ | General eurl-pesticides.eu |
Glutathione (B108866) Conjugation and Epoxide Metabolites
A significant pathway in the metabolism of this compound involves the formation of epoxide intermediates, which are subsequently conjugated with glutathione (GSH). In rats, this compound is known to undergo epoxidation at the 3,4- and 7,8-positions of the quinoline ring. These epoxides are reactive electrophilic intermediates.
The body's detoxification system, particularly the glutathione S-transferases (GSTs), facilitates the conjugation of these epoxides with endogenous glutathione. This process is a critical step in neutralizing their reactivity and increasing their water solubility for excretion. Research has identified two biliary metabolites in rats as glutathione conjugates of this compound 3,4-epoxide. tandfonline.com Another identified conjugate appears to be derived from either this compound 7,8-epoxide or 2,2,4-trimethylquinol-6-one. tandfonline.com The reaction of glutathione with the this compound 3,4-epoxide results in a mixture of diastereomers. tandfonline.com This conjugation pathway highlights the role of GSH in the detoxification of reactive this compound metabolites. tandfonline.com
Species-Specific Metabolic Profiles (e.g., Rats, Mice, Dogs, Chickens, Fish)
The metabolism of this compound exhibits notable variations across different animal species. nih.govresearchgate.net These differences can influence the distribution and persistence of this compound and its metabolites in tissues.
Rats and Mice : In both rats and mice, this compound is rapidly and extensively metabolized, with very little of the parent compound being excreted unchanged. nih.govtandfonline.com The primary metabolic pathways are O-deethylation at the 6-C position, followed by conjugation with either sulfate (B86663) or glucuronic acid. tandfonline.comnih.gov A key difference between these two species lies in the preferred conjugation pathway. In rats, sulfate conjugation is the predominant route, while mice primarily utilize glucuronidation. nih.gov Biliary excretion of glutathione conjugates has also been identified as a significant route in rats. tandfonline.com
Dogs : Dogs have been noted as being particularly susceptible to the effects of this compound. nih.goveurofins.com Studies on plant metabolites of this compound have been conducted in dogs. nih.gov
Chickens : this compound is used in poultry feed. eurofins.com Studies have shown that this compound residues in broiler and layer muscle are typically very low. iffo.com
Fish : In fish, particularly farmed salmon, the metabolic profile of this compound is distinct. The parent compound is quickly transformed into other compounds in the fillet. hi.no The major metabolite found in fish muscle is the this compound dimer (EQDM). hi.noeurl-pesticides.eu Other identified metabolites in salmonids include deethylated this compound (DEQ) and quinone imine (QI). nih.govresearchgate.net The significant accumulation of the more stable EQDM is a characteristic feature of this compound metabolism in salmon. eurl-pesticides.eu
| Species | Key Metabolic Pathways & Findings | Primary Metabolites |
|---|---|---|
| Rats | Rapid metabolism; Major pathway is O-deethylation followed by sulfate conjugation. tandfonline.comnih.gov Significant biliary excretion of glutathione conjugates. tandfonline.com | Sulfate conjugates, Glutathione conjugates. tandfonline.comnih.gov |
| Mice | Rapid metabolism; O-deethylation followed primarily by glucuronidation. nih.gov | Glucuronide conjugates. nih.gov |
| Dogs | Metabolism studies have been conducted, noted for susceptibility. nih.goveurofins.com | Data not detailed in sources. |
| Chickens | Low residue of parent EQ found in muscle tissue. iffo.com | Data not detailed in sources. |
| Fish (Salmon) | Rapid transformation of parent EQ. hi.no Significant accumulation of a major metabolite in muscle. hi.noeurl-pesticides.eu | This compound Dimer (EQDM), Quinone Imine (QI), Deethylated this compound (DEQ). nih.govresearchgate.net |
Identification and Characterization of Metabolites and Transformation Products
The biotransformation and degradation of this compound lead to several key products. The identification and characterization of these molecules are essential for understanding the complete lifecycle of this compound in biological and environmental systems.
Quinone Imine (QI or EQI)
This compound quinone imine (EQI), also referred to as 2,6-dihydro-2,2,4-trimethyl-6-quinolone, is a major oxidation product and metabolite of this compound. nih.goviffo.com It can be formed through the oxidation of the parent compound, potentially via a hydroxylated intermediate. researchgate.net EQI has been identified as a significant transformation product in fish meal and animal feed. nih.goviffo.com It is also detected as a metabolite in various animal tissues, including farmed salmon and swine. researchgate.netnih.gov The formation of EQI is a concern as it contains structural alerts for potential mutagenicity and carcinogenicity. nih.govwikipedia.org A recent human biomonitoring study identified EQI as the main urinary metabolite after exposure to the parent compound. researchgate.net
Deethylated this compound (DEQ)
Deethylated this compound (DEQ), or 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, is formed through the O-deethylation of the parent molecule. nih.gov This metabolic step is a primary transformation pathway in both rats and mice. tandfonline.comnih.gov The resulting hydroxyl group at the 6-position is then available for subsequent phase II conjugation reactions, such as sulfation or glucuronidation. nih.gov DEQ has also been identified as one of the ubiquitous metabolites in the muscle of Atlantic salmon that have been fed diets containing this compound. researchgate.net
This compound Dimer (EQDM)
The this compound dimer (EQDM), chemically known as 1,8′-di(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), is a significant transformation product of this compound. nih.goviffo.com It is formed through the dimerization of the parent compound and is recognized as a major metabolite in the muscle tissue of farmed salmon, often found at higher concentrations than this compound itself. iffo.comhi.noeurl-pesticides.eu EQDM is more stable than the parent compound, which contributes to its persistence in tissues. eurl-pesticides.eu Its presence is considered a good indicator of the use of this compound-containing feed. eurl-pesticides.eu EQDM has been detected in the fat, kidney, liver, and muscle of swine fed with commercial EQ additives. nih.govresearchgate.net
N-Oxide Derivatives
The metabolism of this compound can also involve oxidation at the nitrogen atom of the quinoline ring, leading to the formation of N-oxide derivatives. This compound N-oxide has been described as one of the main transformation products of this compound. researchgate.net Additionally, under oxidizing conditions, this compound can form a nitroxide radical (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-N-oxyl), which is itself a strong antioxidant. nih.gov
| Metabolite/Product | Abbreviation | Formation Pathway | Species/Matrix where Identified |
|---|---|---|---|
| Quinone Imine | QI / EQI | Oxidation of this compound. researchgate.net | Fish, Swine, Humans, Animal Feed. nih.govresearchgate.netresearchgate.netnih.gov |
| Deethylated this compound | DEQ | O-deethylation of this compound. nih.gov | Rats, Mice, Fish (Salmon). tandfonline.comnih.govresearchgate.net |
| This compound Dimer | EQDM | Dimerization of this compound. nih.gov | Fish (Salmon), Swine, Animal Feed. iffo.comhi.nonih.gov |
| N-Oxide Derivatives | - | N-oxidation of this compound. nih.govresearchgate.net | General transformation product. researchgate.net |
Dihydrothis compound (DHEQ)
Dihydrothis compound (DHEQ) is recognized as a transformation product of this compound. researchgate.neteurl-pesticides.eu It has been identified as one of the compounds detected in pears that have been treated with this compound. nih.govresearchgate.net In studies analyzing pears treated with ring-labeled [¹⁴C]this compound, DHEQ was among the degradation products found. nih.gov While DHEQ is a known metabolite, it is one of several transformation products that can be formed from the parent compound. eurl-pesticides.eu
Table 1: Identification of Dihydrothis compound (DHEQ)
| Sample Matrix | Finding | Reference |
|---|---|---|
| Pears | Detected as a metabolite/degradation product after treatment with this compound. | nih.gov |
Demethylthis compound Derivatives
Among the metabolic and degradation products of this compound are its demethylthis compound derivatives. Specifically, demethylthis compound (DMEQ) and dehydrodemethylthis compound (DHMEQ) have been identified in plant-based matrices. researchgate.netnih.gov Research conducted on pears treated with radiolabeled this compound revealed the presence of both DMEQ and DHMEQ as transformation products. nih.gov These derivatives are part of a group of metabolites that also includes DHEQ and various dimers. nih.gov
Table 2: Identified Demethylthis compound Derivatives
| Derivative | Matrix | Reference |
|---|---|---|
| Demethylthis compound (DMEQ) | Pears | nih.gov |
Other Uncategorized Alterations and Transformation Products
The biotransformation of this compound is complex, leading to a wide array of alteration and transformation products beyond simple derivatives. The specific metabolites observed can differ depending on the animal species and the matrix being studied. nih.gov
In Atlantic salmon, this compound is extensively metabolized. One study identified 23 distinct transformation products (TPs) in salmon fillets following dietary exposure. researchgate.net These TPs were the result of various biochemical reactions, including:
Dimerization
Oxygenation
Cleavage
Cleavage combined with oxygenation
Cleavage combined with conjugation
Other uncategorized alterations researchgate.net
The most prominent of these transformation products is often the this compound dimer (EQDM), specifically the 1,8′-EQDM isomer, which has been confirmed as the main TP in salmon. researchgate.netiffo.comeurofins.com Another significant oxidation product identified in fish meal and farmed fish is this compound quinone imine (EQI). eurl-pesticides.euiffo.com
Further research into the oxidative fate of this compound in fish feed has expanded the list of known TPs. Controlled oxidation experiments tentatively identified 27 TPs, with an additional 10 potential TPs detected in feed samples using an untargeted approach. nih.govresearchgate.net
In mammals, other metabolic pathways have been observed. Studies on the urinary metabolites in sheep and rats identified hydroxylated and dihydroxylated forms of this compound. nih.gov In rats specifically, major metabolic pathways include O-deethylation at the 6-C position, followed by conjugation with sulphate or glucuronide residues. nih.gov Other pathways involve hydroxylation and glucuronidation at the 8-C position and epoxidation between the 3-C and 4-C positions. nih.gov In plant matter, such as treated pears, N–N and C–N dimers have also been detected. nih.gov
Table 3: Selected Uncategorized this compound Transformation Products
| Transformation Product | Matrix/Species | Metabolic Process | Reference |
|---|---|---|---|
| This compound Dimer (EQDM) | Atlantic Salmon, Fish Meal | Dimerization, Oxidation | researchgate.netiffo.comeurofins.com |
| Quinone Imine (QI) | Fish Meal, Farmed Fish | Oxidation | iffo.com |
| Hydroxylated EQ | Sheep, Rats | Hydroxylation | nih.gov |
| Dihydroxylated EQ | Rats | Hydroxylation | nih.gov |
| N–N and C–N Dimers | Pears | Dimerization | nih.gov |
Excretion Pathways
This compound is rapidly absorbed in animals and is predominantly excreted in the form of its metabolites. nih.govresearchgate.net The primary route of excretion for these metabolites is through the urine. nih.gov This has been observed across various species, including rats, mice, dogs, and chickens. nih.govresearchgate.net
In rats, this compound metabolites resulting from processes like O-deethylation and subsequent conjugation are found in both urine and bile. nih.gov Studies involving sheep and rats have identified this compound and its hydroxylated metabolites in urine samples. nih.gov Following oral administration in rats, parent this compound is generally not found in the urine; instead, a range of metabolites, including hydroxylated and dihydroxylated forms, are excreted. nih.govnih.gov
The route of administration can influence the timing of excretion. For instance, dermal application has been shown to result in a delayed urinary excretion of metabolites, with complete excretion occurring after approximately 48 hours. researchgate.net Regardless of the species, the general pathway involves extensive metabolism of the parent compound, followed by the elimination of the resulting metabolites primarily via the urinary system. nih.govresearchgate.net
Toxicological Research on Ethoxyquin and Its Metabolites
Genotoxicity and Mutagenicity Studies
Genotoxicity and mutagenicity studies assess the potential of a substance to damage genetic material (DNA) or cause mutations. Research on ethoxyquin (B1671625) has employed various in vitro and in vivo assays to evaluate these endpoints.
In Vitro and In Vivo Assays for Chromosome Aberrations
In vitro studies using cultured human lymphocytes have shown that this compound can induce chromosome aberrations, including gaps, breaks, dicentrics, and atypical translocation chromosomes. nih.govnih.gov This effect was observed both with and without metabolic activation, with a greater effect seen in the presence of an exogenous activating system. inchem.org this compound was also found to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation. inchem.orgwa.gov An increase in polyploidy and endoreduplication was also noted in these CHO cell studies. inchem.org
However, in vivo studies have yielded different results. This compound gave negative results in a test for micronucleus induction in the bone marrow of mice. inchem.org Even at doses up to the maximum tolerated dose, no changes in the ratio of polychromatic to normochromatic erythrocytes were observed. inchem.org The European Food Safety Authority (EFSA) has concluded that this compound itself is not genotoxic based on available data. europa.euwattagnet.comunimi.iteuropa.eu
Evaluation of Mutagenic Potential of Metabolites (e.g., Quinone Imine, p-Phenetidine)
While this compound itself is generally considered non-genotoxic, concerns have been raised regarding the mutagenic potential of its metabolites and impurities. This compound is oxidized in feed materials and animals, leading to the formation of several main compounds, including this compound quinone imine. unimi.iteuropa.eu
Another substance of concern is p-phenetidine (B124905), which is present as an impurity in this compound due to the manufacturing process. europa.euwattagnet.comunimi.iteuropa.eueuropa.eu p-Phenetidine is recognized as a possible mutagen. europa.euwattagnet.comunimi.iteuropa.eueuropa.euwikipedia.org Feed manufacturers have taken steps to significantly reduce the amount of p-phenetidine in their products in response to these findings. wikipedia.org
DNA Binding Studies
Studies have indicated the potential for DNA binding by this compound metabolites. This compound quinone imine, a metabolite of this compound, shows structural alerts for DNA binding. unimi.iteuropa.eu Research has also investigated the DNA damaging potential of this compound using assays such as the comet assay, which indicated that this compound caused DNA damage. nih.gov However, it was noted that most of these lesions could be repaired by cellular DNA repair systems. nih.gov Conversely, results from chromosome aberration tests suggest that unrepaired DNA damage induced by this compound could lead to permanent changes in genetic material. nih.gov
Genotoxic Potential of Transformation Products (In Silico Predictions)
Knowledge gaps exist concerning the presence and toxicity of this compound transformation products (TPs). nih.govresearchgate.netresearchgate.net Recent analytical studies have identified a total of 27 EQ TPs in farmed Atlantic salmon feed and fillets, including previously undescribed compounds. nih.govresearchgate.netresearchgate.net
To address the genotoxic potential of these transformation products, in silico workflows have been applied. One study utilized a workflow combining (quantitative) structure-activity relationship ((Q)SAR) tools, such as VEGA, TEST, LAZAR, Derek Nexus, and Sarah Nexus, with fuzzy analytic hierarchy process (fAHP) multicriteria decision-making to rank EQ TPs based on their predicted genotoxic potential and occurrence data. nih.govresearchgate.net This approach prioritized four newly identified EQ TPs for further investigation of their genotoxicity. nih.govresearchgate.net
Organ-Specific Toxicity
Research has also explored the potential of this compound to cause toxicity in specific organs, particularly the liver.
Hepatotoxicity and Liver Enzyme Modulation
Studies in rats have investigated the effects of this compound exposure on liver function and structure. Oral administration of this compound to male Sprague-Dawley rats resulted in a significant elevation in liver weight at both 45 and 90 days of exposure compared to control groups. areeo.ac.ir Furthermore, this compound exposure caused a significant increase in the levels of liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as total bilirubin, after 45 and 90 days. areeo.ac.ir These findings suggest a hepatotoxic potential of this compound. areeo.ac.ir
Histopathological examination of the liver in this compound-treated rats revealed significant findings such as vascular congestions, vacuolations, hydropic degenerations, lipidosis, and swelling. areeo.ac.ir
While some studies indicate potential hepatotoxicity, other research suggests that this compound or its derivatives might offer some protective effects under certain conditions. For instance, studies have shown that dietary supplementation with this compound can provide cellular protection against the toxic effects of various environmental chemicals in the livers of brown bullhead catfish by inducing glutathione (B108866) S-transferase (GST) activity. researchgate.netsemanticscholar.org Additionally, deethylated this compound (DEQ), a derivative, has demonstrated hepatoprotective effects against carbon tetrachloride-induced acute liver injury in rats. semanticscholar.orgnih.gov DEQ treatment improved liver function, reduced histopathological changes, and modulated the activity of antioxidant enzymes and the expression of transcription factors. semanticscholar.orgnih.gov
Data on the effect of this compound and/or butylated hydroxytoluene (BHT) on liver function tests in rats is summarized below:
| Treatment Group | Exposure Duration (Days) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Total Albumin (g/dL) |
| Control | 45 | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Control | 90 | Data not available in snippets | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| EQ | 45 | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | No significant change areeo.ac.ir |
| EQ | 90 | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | No significant change areeo.ac.ir |
| BHT | 45 | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | No significant change areeo.ac.ir |
| BHT | 90 | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | Significant elevation areeo.ac.ir | No significant change areeo.ac.ir |
| EQ + BHT | 45 | Significantly higher than EQ group areeo.ac.ir | Significantly higher than EQ group areeo.ac.ir | Significantly higher than EQ group areeo.ac.ir | No significant change areeo.ac.ir |
| EQ + BHT | 90 | Significantly higher than EQ group areeo.ac.ir | Significantly higher than EQ group areeo.ac.ir | Significantly higher than EQ group areeo.ac.ir | No significant change areeo.ac.ir |
Note: Specific numerical data for enzyme levels were not consistently available across all snippets for direct inclusion in the table, but the qualitative findings regarding significant changes are reported as per the sources.
Interactive Data Table Placeholder:
An interactive table summarizing key findings from genotoxicity and hepatotoxicity studies could be presented here, allowing users to filter by study type (in vitro, in vivo), endpoint (chromosome aberrations, mutagenicity, liver enzymes), and substance tested (this compound, Quinone Imine, p-Phenetidine).
| Study Type | Endpoint | Substance Tested | Key Finding | Source |
| In vitro | Chromosome Aberrations | This compound | Induced chromosome aberrations in human lymphocytes. | nih.govnih.gov |
| In vitro | Chromosome Aberrations | This compound | Induced chromosome aberrations in CHO cells. | inchem.orgwa.gov |
| In vivo | Micronucleus Induction | This compound | Negative results in mice bone marrow. | inchem.org |
| Review | Genotoxicity | This compound | Considered non-genotoxic. | europa.euwattagnet.comunimi.iteuropa.eu |
| Review | Genotoxicity | This compound quinone imine | Possibly genotoxic; structural alerts for mutagenicity, carcinogenicity, DNA binding. | europa.euunimi.iteuropa.eu |
| Review | Mutagenicity | p-Phenetidine | Possible mutagen. | europa.euwattagnet.comunimi.iteuropa.eueuropa.euwikipedia.org |
| In vitro | DNA Damage (Comet Assay) | This compound | Caused DNA damage, mostly repairable. | nih.gov |
| In vitro | DNA Damage (Chromosome Aberrations) | This compound | Unrepaired DNA damage could lead to permanent changes. | nih.gov |
| In silico | Genotoxic Potential | This compound Transformation Products | Workflow prioritized four TPs for further investigation. | nih.govresearchgate.net |
| In vivo (Rats) | Liver Weight | This compound | Significant elevation. | areeo.ac.ir |
| In vivo (Rats) | Liver Enzymes (ALT, AST, Bilirubin) | This compound | Significant elevation. | areeo.ac.ir |
| In vivo (Rats) | Liver Histopathology | This compound | Vascular congestions, vacuolations, hydropic degenerations, lipidosis, swelling. | areeo.ac.ir |
| In vivo (Catfish) | Liver Enzyme (GST) | This compound | Induced GST activity, providing cellular protection. | researchgate.netsemanticscholar.org |
| In vivo (Rats) | Hepatotoxicity (CCl4-induced) | Deethylated this compound | Hepatoprotective effect, improved liver function, reduced histopathological changes. | semanticscholar.orgnih.gov |
This table is a placeholder for an interactive element.
Nephrotoxicity and Kidney Lesions
Studies in experimental animals have identified the kidneys as primary target organs affected by this compound. epa.gov Renal lesions, particularly in male rats, have been clearly documented. In Fischer 344 rats administered a diet containing 0.5% this compound, renal papillary necrosis was observed, commencing as interstitial degeneration within 4 weeks of exposure and progressing to complete papillary necrosis by 24 weeks. nih.gov, oup.com This papillary necrosis in male rats was consistently accompanied by active pyelonephritis affecting the cortex and urothelial hyperplasia in the renal pelvis. nih.gov, oup.com
A marked sex difference in nephrotoxicity has been noted in Fischer 344 rats, with female rats developing papillary changes at a later stage than males, and the lesion not progressing beyond interstitial degeneration. nih.gov, oup.com Female rats also showed an increasing cellular accumulation of lipofuscin-related pigment in proximal tubules associated with this compound treatment. nih.gov, oup.com this compound has also been shown to exacerbate spontaneous chronic progressive nephropathy (CPN) in both male and female rats, with a more pronounced effect in males. nih.gov, oup.com Proximal tubule hyperplasia was frequently observed in this compound-treated male rats at later time points, typically associated with pyelonephritis or advanced stages of CPN. nih.gov, oup.com
Earlier studies in rats also reported kidney lesions at dietary concentrations of 500 ppm and higher in males, alongside increased kidney:body weight ratios at 250 ppm and higher. inchem.org In dogs, renal nephrosis was reported at doses of 10 mg/kg body weight per day in a one-year study. inchem.org
Data from studies in Fischer 344 rats highlight the sex-dependent nature of this compound-induced nephrotoxicity:
| Species | Sex | This compound Concentration | Exposure Duration | Key Renal Finding | Citation |
| Fischer 344 Rat | Male | 0.5% in diet | 4 weeks | Interstitial degeneration of papillary tip | nih.gov, oup.com |
| Fischer 344 Rat | Male | 0.5% in diet | 24 weeks | Complete renal papillary necrosis | nih.gov, oup.com |
| Fischer 344 Rat | Male | 0.5% in diet | Throughout study | Active pyelonephritis, urothelial hyperplasia | nih.gov, oup.com |
| Fischer 344 Rat | Female | 0.5% in diet | Later stages | Papillary change (not progressing beyond degeneration) | nih.gov, oup.com |
| Fischer 344 Rat | Female | 0.5% in diet | Throughout study | Lipofuscin-related pigment in proximal tubules | nih.gov, oup.com |
| Rat | Male | ≥ 500 ppm in diet | 200 days | Kidney lesions (unspecified) | inchem.org |
| Rat | Male | ≥ 250 ppm in diet | 200 days | Increased kidney:body weight ratio | inchem.org |
| Dog | Both | 10 mg/kg bw/day | 1 year | Renal nephrosis | inchem.org |
Thyroid Dysfunction
Thyroid lesions have been observed in male rats in long-term toxicity studies. inchem.org Altered thyroid hormone levels and enlarged thyroids were found in a subchronic oral study in rats. wa.gov
Reproductive System Effects
Studies investigating the effects of this compound on the reproductive system have been conducted in rats and dogs. In a multigeneration reproductive toxicity study in rats, dietary this compound at 500 ppm (equivalent to 25 mg/kg body weight per day) did not show a marked effect on reproductive outcome, including fertility, litter size, or survival of offspring. inchem.org However, one study cited in the 1969 JMPR monograph reported slightly depressed litter size at doses of 375 ppm and higher when rats were placed on diets containing this compound on the day of mating. inchem.org
In beagles, dietary this compound at concentrations up to 225 ppm did not affect reproductive performance or outcome. inchem.org A two-generation reproduction toxicity study in dogs identified a lowest-observed-adverse-effect level (LOAEL) of 2.5 mg/kg body weight per day. fsc.go.jp
Neurotoxicity Research
Research has explored the potential neurotoxic effects of this compound and its neuroprotective properties. This compound has been identified as a potential neuroprotective compound against chemotherapy-induced peripheral neuropathy. nih.gov, nih.gov, axoprotego.com Studies have shown that this compound prevented paclitaxel-induced peripheral neuropathy in vitro and in vivo without blocking the anti-tumor activity of paclitaxel (B517696). researchgate.net, nih.gov, axoprotego.com this compound's neuroprotective effect is thought to involve modulation of the chaperone activity of heat shock protein 90 (Hsp90), leading to reduced levels of its client proteins, ataxin-2 and Sf3b2. researchgate.net, nih.gov, nih.gov, axoprotego.com Reducing the levels of SF3B2 in tissue-cultured neurons was effective against cisplatin-induced neurotoxicity. nih.gov this compound also showed protective effects against cisplatin-induced neurotoxicity in in vitro and in vivo studies. nih.gov, mdpi.com
Immunomodulatory Effects and Allergic Reactions
This compound has been associated with allergic reactions, particularly occupational contact dermatitis in individuals handling animal feed containing the compound. actasdermo.org, nih.gov Case reports have documented delayed hypersensitivity to this compound, with symptoms including eczematous lesions, angioedema, and bronchospasm after workplace exposure. actasdermo.org Skin prick tests with feed components treated with this compound were positive after 24 hours in a sensitized individual. actasdermo.org
Developmental Toxicity and Teratogenic Effects
Studies in rats and rabbits indicate that this compound is not considered a teratogen or a developmental toxicant. epa.gov, epa.gov In a prenatal developmental toxicity study in Sprague-Dawley rats, this compound administered by gavage at doses up to 350 mg/kg body weight per day during gestation did not result in observed developmental effects. wa.gov Similarly, no developmental effects were seen in rabbits administered this compound at doses up to 3 mg/kg body weight per day. epa.gov
However, one study investigated the ability of this compound to ameliorate developmental toxicity induced by hydroxyurea (B1673989) (HU) in pregnant rabbits. nih.gov Injection of this compound prior to HU injection resulted in reduced developmental toxicity, manifested by fewer malformed fetuses, increased body weights, and greatly reduced incidences and severity of specific malformations compared to HU-only treated litters. nih.gov This suggests that this compound's antioxidant properties might interfere with the rapidly occurring toxic effects of HU. nih.gov
Carcinogenicity Assessments
Assessments of this compound's carcinogenic potential have yielded varying results. While some studies suggest it is not genotoxic in bacterial systems, positive results have been obtained in chromosomal aberration tests using Chinese hamster ovary cells and human peripheral blood lymphocytes, as well as in the mouse lymphoma TK test. fsc.go.jp In vivo studies have shown a weak positive response in the liver micronucleus test in juvenile rats, but negative responses in the mouse bone marrow micronucleus test and the unscheduled DNA synthesis test using rat liver. fsc.go.jp The influence on chromosomal aberration may be associated with this compound's action on functional protein components rather than direct DNA damage. fsc.go.jp
Results from a 30-month combined chronic toxicity/carcinogenicity study suggested a carcinogenic potential in the urinary bladder of female rats, with simple hyperplasia and papillary/nodular hyperplasia observed in animals administered this compound alone in a two-stage carcinogenesis model of the urinary bladder in rats. fsc.go.jp However, these events were considered attributable to promotion rather than initiation, suggesting the likelihood of a threshold. fsc.go.jp
Evidence and Structural Alerts for Carcinogenic Potential
The assessment of this compound's carcinogenic potential has been a subject of research, with investigations into both the parent compound and its metabolites. While this compound itself is generally considered not genotoxic or carcinogenic, some of its metabolites have raised concerns based on structural alerts. nih.goveuropa.eu
Studies on Preneoplastic and Neoplastic Lesions
Research has explored the effects of this compound on the development of preneoplastic and neoplastic lesions, often in the context of its interaction with known carcinogens. Studies in rats have shown that this compound can modify the induction of these lesions, with varying effects depending on the organ and the initiating carcinogen.
In studies involving initiation by N-ethyl-N-hydroxyethylnitrosamine (EHEN), this compound significantly reduced the number and area of gamma-glutamyltranspeptidase-positive (gamma-GT+) foci and hyperplastic nodules in the liver, and also inhibited the induction of hepatocellular carcinoma. researchgate.netnih.gov This suggests a protective effect of this compound against liver preneoplasia and neoplasia induced by certain compounds.
However, in the same studies, this compound enhanced the appearance of preneoplastic and neoplastic lesions in the kidney, including an increase in renal cell adenoma. researchgate.netnih.gov This indicates a potential for this compound to promote tumor formation in the kidney. Similarly, studies investigating the effects of this compound on urinary bladder carcinogenesis initiated by N-nitrosobutyl-N-(4-hydroxy-butyl)amine have shown that while this compound did not induce urinary bladder papillomas or carcinomas when administered alone, its incorporation into the diet after treatment with an N-nitrosamine increased the incidence of preneoplastic and neoplastic events in the kidney and urinary bladder. inchem.org
Further research on the effects of antioxidants, including this compound, on the induction of neoplasia and preneoplastic lesions by known carcinogens has been reported. inchem.org this compound has been shown to markedly reduce the preneoplastic effects of N-nitrosodiethylamine and N-nitrosoethyl-N-hydroxyethylamine on the liver, potentially through a combination of antioxidant effects and induction of detoxification mechanisms. inchem.org Conversely, the increase in the incidence of neoplastic and preneoplastic kidney lesions induced by N-nitrosoethyl-N-hydroxyethylamine may be secondary to the direct toxic effects of this compound on the kidney. inchem.org
Anticarcinogenic Properties at Low Concentrations
While some studies point to potential carcinogenic or tumor-promoting effects of this compound, particularly in certain organs or in combination with other substances, other research suggests that this compound may exhibit anticarcinogenic properties at low concentrations.
Similar to other synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), there are reports on the anticarcinogenic properties of this compound when used at low concentrations. nih.gov For instance, this compound has been shown to inhibit the development of gamma-GT+ foci, hyperplastic nodules, and hepatocellular carcinoma in the liver when initiated by certain carcinogens. researchgate.netnih.gov
This protective effect in the liver may be related to the induction of enzymes important for carcinogen detoxification, such as glutathione S-transferases (GST). aacrjournals.org Studies have shown that dietary administration of this compound can lead to a significant increase in hepatic cytosolic GST-specific activities, enhancing carcinogen elimination and reducing DNA adduct formation, which in turn can lead to reductions in preneoplastic lesions and ultimately neoplasia. aacrjournals.org
Furthermore, in numerous studies, this compound has been reported to inhibit anticarcinogenic properties, such as preventing aflatoxin B1-induced tumors in the liver. ptfarm.pl This suggests a dual nature of this compound's effects on carcinogenesis, potentially acting as a promoter in some contexts and an inhibitor in others, depending on factors such as concentration, exposure duration, and the presence of other chemicals.
Dose-Response Relationships and No-Observed-Adverse-Effect Levels (NOAELs)
Establishing dose-response relationships and No-Observed-Adverse-Effect Levels (NOAELs) is critical for assessing the safety of this compound. Various studies in different animal species have aimed to identify the dose at which no adverse effects are observed.
Studies in rats have reported kidney lesions at dietary concentrations of 500 ppm and higher, with increased kidney:body weight ratios observed at 250 ppm and higher. inchem.org Cytoplasmic inclusions in hepatocytes were also increased at 2000 ppm. inchem.org In a 13-week study in Sprague-Dawley rats, a NOAEL was not identified at doses up to 400 mg/kg bw per day, with incidences of hemorrhage and edema of the lung and hepatocellular swelling increased at 500 mg/kg bw per day in a separate study. inchem.org In a 90-day subacute toxicity study in dogs, the lowest NOAEL reported was 2 mg/kg body weight per day. fsc.go.jp Another study in dogs indicated a NOAEL of 3 mg/kg bw per day in a one-year study. inchem.org In a five-year study in dogs fed this compound at 300 ppm, equivalent to 7.5 mg/kg bw per day, no effects were observed on various parameters, and the NOAEL was concluded to be 300 ppm. inchem.org
In a multigeneration study in dogs, a minimal-effect level of 2.5 mg/kg bw per day was identified based on clinical signs and deposition of pigments in the liver. inchem.org Due to the lack of a NOAEL in this study and the incompleteness of the database, a safety factor was applied to establish an acceptable daily intake (ADI). inchem.org
For Atlantic salmon, a study investigating subchronic dietary exposure to this compound at doses ranging from 41 to 9666 mg EQ/kg feed found no mortality at any dose. plos.org However, feed intake and growth performance were reduced at concentrations higher than 1173 mg EQ/kg. plos.org Hepatic effects, including depletion of intracytoplasmic lipid vacuoles, were considered the critical endpoint for benchmark dose assessment, and a BMDL10 of 243 mg EQ/kg feed was derived as a safe upper limit of EQ exposure in Atlantic salmon. plos.org
The lowest NOAEL across various studies in rats and dogs has been reported as 2 mg/kg body weight per day. nih.goveuropa.eu However, some assessments have adopted a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2.5 mg/kg body weight per day from a two-generation reproduction toxicity study in dogs as the basis for establishing an ADI, applying a safety factor to account for using a LOAEL and interspecies/intraspecies differences. fsc.go.jp
Here is a summary of some reported NOAELs and LOAELs:
| Species | Study Duration | Endpoint | Level (mg/kg bw/day) | Finding | Source |
| Rat | 200 days (Dietary) | Kidney lesions, kidney:body weight ratio | >7.5, >12.5 | LOAEL | inchem.org |
| Rat | 13 weeks (Gavage) | Various effects | >400 | No NOAEL | inchem.org |
| Rat | Single dose (Oral) | Incidences of hemorrhage, edema, hepatocellular swelling | <500 | No NOAEL | inchem.org |
| Dog | 90 days (Oral) | General toxicity | 2 | NOAEL | fsc.go.jp |
| Dog | 1 year (Gavage) | General toxicity | 3 | NOAEL | inchem.org |
| Dog | 5 years (Dietary) | Various parameters | 7.5 (equivalent) | NOAEL | inchem.org |
| Dog | Multigeneration study | Clinical signs, liver pigment deposition | 2.5 | Minimal Effect Level (LOAEL) | inchem.org |
| Atlantic Salmon | Subchronic (Dietary) | Depletion of liver lipid vacuoles | 243 (mg/kg feed) | BMDL10 | plos.org |
Note: BMDL10 is the lower confidence limit on the benchmark dose associated with a 10% response.
Comparative Species Sensitivity in Toxicological Studies
Toxicological studies on this compound have revealed variations in sensitivity among different species. These differences are important for extrapolating findings from animal studies to potential human health risks and for understanding the impact on various organisms in the environment.
Dogs have consistently been identified as one of the most sensitive species to the effects of this compound. nih.govregulations.gov Studies in dogs have shown effects indicating liver toxicity as a primary target, evident even after a single dose and progressing with repeated dosing. regulations.gov The minimal-effect level in dogs has been reported to be lower than in some other species. inchem.org
Rats are also commonly used in toxicological studies of this compound, exhibiting effects on the liver and kidneys at certain dose levels. inchem.orgnih.gov However, the observed NOAELs in rats can be higher than those in dogs, suggesting a lower sensitivity compared to dogs. inchem.orgfsc.go.jp
Aquatic organisms have also been included in sensitivity assessments. Studies on zebrafish embryos have shown mortality and developmental effects, such as yolk sac edema and deformities, at certain concentrations. researchgate.net Water fleas (Daphnia magna) have also demonstrated sensitivity to this compound, exhibiting detrimental effects at specific concentrations. researchgate.net Algae (Scenedesmus obliquus and Chlorella vulgaris) appeared to be less sensitive than fish embryos or daphnids in one study. researchgate.net
In Atlantic salmon, subchronic dietary exposure studies have identified effects on feed intake, growth performance, and hepatic parameters at different dose levels. plos.org While no mortality was observed in these studies, changes in liver lipid vacuoles were considered a critical endpoint. plos.org
The varying primary target tissues and sensitivity levels across species, with dogs appearing to be the most sensitive mammalian species examined, highlight the importance of considering species-specific data in the toxicological evaluation of this compound. regulations.gov
Environmental Fate and Ecotoxicology
Environmental Degradation Pathways (e.g., Hydrolysis, Oxidation)
Ethoxyquin (B1671625) can undergo degradation in the environment through various pathways, including hydrolysis and oxidation. Hydrolysis studies conducted at 25°C have shown that this compound's half-life is dependent on pH. At pH 5, the half-life was approximately 3.7 days, while at pH 7, it was 6.7 days, and at pH 9, it was 9.3 days. fao.org Major degradation products identified from hydrolysis include those resulting from demethylation, desethylation at the ether linkage, and dimerization. fao.org
Oxidation of this compound can occur through various agents. For instance, oxidation with silver oxide or lead dioxide can lead to the formation of an this compound dimer, which can be further oxidized. researchgate.net Potassium permanganate (B83412) oxidation also results in a dimer. researchgate.net Oxidation with m-chloroperbenzoic acid yields this compound-N-oxide and a dimer. researchgate.net Studies have also shown that stirring a methanol (B129727) solution of this compound in air at room temperature leads to the formation of several degradation products, including a compound consistent with dihydro-ethoxyquin. fao.org Photolysis can also be a rapid degradation pathway under environmentally closed conditions. researchgate.net
The degradation of this compound can lead to the formation of various transformation products. One significant transformation product is this compound quinone imine (EQI), which has been identified as a major metabolite, and 2,4-dimethyl-6-ethoxyquinoline (EQNL) as a minor metabolite. nih.gov
Hydrolysis Half-Lives of this compound at 25°C
| pH | Half-Life (days) |
| 5 | 3.7 |
| 7 | 6.7 |
| 9 | 9.3 |
Persistence and Bioaccumulation in Aquatic and Terrestrial Ecosystems
Information regarding the persistence of this compound in soil and water has been noted as missing in some assessments. herts.ac.uk However, this compound has been described as moderately soluble in water and miscible with many organic solvents, and it is not volatile. herts.ac.uk
The potential for bioaccumulation of this compound and its metabolites in aquatic and terrestrial ecosystems is a relevant concern. While some substances with lower octanol-water partition coefficients (KOW) may not biomagnify significantly in aquatic food webs, they can biomagnify in food webs containing air-breathing animals due to a high octanol-air partition coefficient. psu.edu Bioaccumulation is the process where chemicals accumulate in an organism when the uptake rate exceeds the excretion rate, occurring through exposure to the abiotic environment (soil, water, air) or dietary intake. researchgate.net
Studies have indicated that a risk of secondary poisoning via the aquatic food chain cannot be excluded. europa.eufefac.eueuropa.eu Similarly, a risk for marine sediment dwelling organisms exposed to this compound when used in sea-cages cannot be excluded. europa.eufefac.eueuropa.eu However, when used in fish farmed in land-based systems, this compound is not expected to raise safety concerns for aquatic organisms. europa.eufefac.eu
Regarding terrestrial ecosystems, it has been stated that it is not possible to conclude on the safety of this compound for the terrestrial compartment due to data gaps. europa.eufefac.euthefishsite.com
Ecotoxicity to Aquatic Organisms (e.g., Zebrafish, Daphnia magna, Algae)
Studies have investigated the ecotoxicity of this compound to various aquatic organisms, including zebrafish (Danio rerio), Daphnia magna (water fleas), and green algae (Scenedesmus obliquus and Chlorella vulgaris). researchgate.netnih.govint-res.com
In zebrafish embryos, exposure to this compound at a concentration of 5 mg/l caused 25% mortality, and 62.5% of the embryos exhibited yolk sac edema, deformed bodies, or missing eyes. researchgate.netnih.govint-res.com Furthermore, all tested this compound concentrations decreased the heart rate of the embryos, with the lowest observed effect level (LOEL) being 0.31 mg/l. researchgate.netnih.govint-res.com
Daphnia magna have also shown sensitivity to this compound, with a half-maximal effective concentration (EC50) of 2.65 mg/l after 48 hours of exposure, indicating detrimental effects. researchgate.netnih.govint-res.com
Green algae, such as Scenedesmus obliquus and Chlorella vulgaris, appeared to be at least two times less sensitive to this compound than fish embryos or daphnids. researchgate.netnih.govint-res.com
Ecotoxicity Data for Aquatic Organisms
| Organism | Endpoint | Concentration (mg/l) | Effect | Duration | Citation |
| Zebrafish (embryos) | Mortality | 5 | 25% | Not specified | researchgate.netnih.govint-res.com |
| Zebrafish (embryos) | Developmental abnormalities (edema, deformities, missing eyes) | 5 | 62.5% | Not specified | researchgate.netnih.govint-res.com |
| Zebrafish (embryos) | Decreased heart rate | ≥ 0.03 | Observed at all tested concentrations | Not specified | researchgate.netnih.govint-res.com |
| Zebrafish (embryos) | Lowest Observed Effect Level (LOEL) | 0.31 | Various effects | Not specified | researchgate.netnih.govint-res.com |
| Daphnia magna | Half-maximal Effective Concentration (EC50) | 2.65 | Detrimental effects | 48 hours | researchgate.netnih.govint-res.com |
| Green Algae | Sensitivity compared to fish/daphnids | - | At least 2 times less sensitive | Not specified | researchgate.netnih.govint-res.com |
Risk Assessment for Aquatic Life
Based on ecotoxicity data, a risk assessment for aquatic life has been conducted. The results of one study suggest a maximum tolerable level of 1 µg/l for fish embryos and daphnids, applying a safety factor of 300. researchgate.netnih.gov According to current knowledge presented in that study, this level does not exceed typical environmental concentrations. researchgate.netnih.gov However, the study highlights concerns about the previously legal maximum tolerable levels of this compound in fish feed. researchgate.netnih.gov
Despite some assessments indicating that no concerns for aquatic organisms are expected when this compound is used in fish farmed in land-based systems, a risk cannot be excluded for marine sediment dwelling organisms when used in sea-cages. europa.eufefac.eueuropa.eu Furthermore, a risk for the aquatic compartment cannot be excluded when this compound is used in terrestrial animals. europa.eufefac.eu A risk of secondary poisoning via the aquatic food chain also cannot be excluded. europa.eufefac.eueuropa.eu
Analytical Methodologies for Ethoxyquin and Its Metabolites
Chromatographic Techniques
Chromatographic methods are widely employed for the separation, identification, and quantification of ethoxyquin (B1671625) and its related compounds in various matrices.
High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for this compound analysis, often coupled with different detection methods to enhance sensitivity and selectivity. HPLC with UV detection has been reported for the determination of this compound in matrices like paprika and fish feed. researchgate.net Fluorescence detection (FLD) offers increased sensitivity for this compound due to its native fluorescence properties and has been applied to analyze this compound in fish feed, farmed fish, meals, pet foods, and salmon. researchgate.netresearchgate.net For instance, an HPLC-FL method utilizing a silica (B1680970) octadecylsilane (B103800) column and a mobile phase of butylhydroxytoluene-acetonitrile-water detected this compound with excitation and emission wavelengths of 370 and 415 nm, respectively. researchgate.net
The coupling of HPLC with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive methods for this compound analysis, particularly for residue determination. researchgate.netthaiscience.info HPLC-MS/MS is considered an efficient technique for the determination of residues like pesticides and veterinary drugs due to its high selectivity and sensitivity. thaiscience.info
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the determination of this compound, particularly in food and feed samples. thaiscience.infogencat.catingentaconnect.com A GC-MS method using a DB-5MS capillary column and selected ion monitoring mode has been developed for this compound residue determination in various foods. ingentaconnect.com This method demonstrated linearity in the range of 0-1×10⁻³ mg.mL⁻¹ with a correlation coefficient of 0.9998. ingentaconnect.com GC-MS/MS has also been successfully applied for the simultaneous determination of this compound and its major oxidation products, this compound quinone imine (EQI) and this compound dimer (EQDM), in swine tissues. nih.govresearchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers advantages in terms of speed, efficiency, and sensitivity compared to conventional HPLC-MS/MS. thaiscience.info This technique is widely used for the rapid and highly sensitive analysis of this compound residues in various matrices, including shrimp, eggs, egg products, poultry, and salmon. thaiscience.inforesearchgate.netnih.govresearchgate.net UHPLC-MS/MS methods often employ positive electrospray ionization mode and multiple reaction monitoring (MRM) for highly selective and sensitive detection. thaiscience.infocvuas.de For example, a UHPLC-MS/MS method for this compound in shrimp used a precursor ion at m/z 218.15 and product ions at m/z 160.10 and 148.10. thaiscience.info
Sample Preparation and Extraction Methods (e.g., QuEChERS)
Effective sample preparation and extraction are critical steps in the analysis of this compound and its metabolites from complex matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a widely adopted approach for the extraction of this compound from various food and feed samples. thaiscience.infogencat.catresearchgate.netcvuas.deingenieria-analitica.comrsc.orgeurl-pesticides.eueurl-pesticides.eunih.gov
The QuEChERS method typically involves homogenization of the sample, followed by extraction with an organic solvent (e.g., acetonitrile) often acidified to improve recovery, and a partitioning step using salts to induce phase separation. thaiscience.inforesearchgate.netingenieria-analitica.com A cleanup step, such as dispersive solid-phase extraction (dSPE) using sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB), is often included to remove matrix interferences. thaiscience.inforesearchgate.netingenieria-analitica.com
A key consideration in this compound analysis using QuEChERS is its susceptibility to oxidation, which can lead to low recoveries, particularly in matrices with low antioxidative potential. cvuas.deeurl-pesticides.eu The addition of antioxidants, such as ascorbic acid, during the sample preparation process has been shown to significantly improve this compound recoveries by minimizing degradation. gencat.catresearchgate.netnih.govcvuas.dersc.orgeurl-pesticides.eucvua-freiburg.deeurl-pesticides.eu Ascorbic acid can be added at different stages, such as prior to homogenization or extraction. cvuas.deeurl-pesticides.eueurl-pesticides.eueurl-pesticides.eu
Specific QuEChERS protocols for this compound analysis have been developed and optimized for various matrices, including shrimp, animal feed, pears, apples, cucumbers, cereals, citrus fruit, berries, fish, and pet food. thaiscience.infogencat.catresearchgate.netcvuas.deingenieria-analitica.comeurl-pesticides.eueurl-pesticides.eunih.goveurl-pesticides.eu
Identification and Quantification of this compound Transformation Products
This compound can degrade and transform into various products, which are also of analytical interest due to potential toxicological significance. nih.govresearchgate.netresearchgate.netrsc.orgeurl-pesticides.eucvua-freiburg.defao.orgeurofins.comeurl-pesticides.euresearchgate.net The identification and quantification of these transformation products (TPs) are important for a comprehensive understanding of this compound residues.
Chromatographic techniques, particularly those coupled with mass spectrometry, are essential for the analysis of this compound transformation products. GC-MS and LC-MS/MS have been used to identify and quantify these compounds. researchgate.netnih.govresearchgate.netrsc.orgfao.org
Some of the commonly studied this compound transformation products include this compound dimer (EQDM), this compound quinone imine (EQI), and dihydrothis compound (DHEQ). eurl-pesticides.eucvua-freiburg.deeurl-pesticides.euresearchgate.net EQDM is often the most prominent metabolite in certain matrices like salmon and can serve as an indicator of exposure to this compound-containing feed. eurl-pesticides.eu
Analytical methods aim to simultaneously determine this compound and its relevant transformation products. nih.govresearchgate.netcvua-freiburg.de For example, a GC-MS/MS method was developed for the simultaneous determination of EQ, EQI, and EQDM in swine tissues. nih.govresearchgate.net UHPLC-MS/MS coupled with traveling-wave ion mobility spectrometry and high-resolution mass spectrometry has been used for the comprehensive characterization and identification of this compound transformation products in fish feed and salmon. researchgate.netresearchgate.net
Quantification of transformation products can be challenging due to the lack of commercially available standards for all potential metabolites. eurl-pesticides.eu However, methods have been developed for the quantification of key transformation products like EQDM and EQI. nih.govresearchgate.netcvua-freiburg.de
Method Validation and Performance Characteristics (e.g., Linearity, Recovery, Sensitivity)
Analytical methods for this compound and its metabolites undergo rigorous validation to ensure their reliability, accuracy, and sensitivity. Method validation typically involves evaluating performance characteristics such as linearity, recovery, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision (repeatability and reproducibility), and selectivity. thaiscience.infogencat.catresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.neteuropa.eu
Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. Good linearity, often indicated by a high coefficient of determination (r² ≥ 0.99), is expected over the relevant concentration range. thaiscience.infogencat.catrsc.orgresearchgate.net
Recovery studies are performed by spiking blank matrix samples with known concentrations of the analyte and determining the percentage of the spiked amount that is recovered through the entire analytical procedure. Acceptable recovery rates typically fall within a specified range, such as 70-120% or 79.2-107.6%. gencat.catingentaconnect.comresearchgate.netnih.govrsc.orgresearchgate.neteuropa.eu
Sensitivity is determined by calculating the LOD and LOQ, which represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. LOD and LOQ values vary depending on the analytical technique, matrix, and specific method parameters. For this compound, reported LOQs in various matrices range from 0.002 mg/kg to 1.5 µg/kg or lower, demonstrating the sensitivity achieved by modern methods like UHPLC-MS/MS. researchgate.netthaiscience.infogencat.catresearchgate.netnih.govresearchgate.netcvua-freiburg.de
Precision is evaluated by analyzing replicate samples and is expressed as relative standard deviation (RSD). Lower RSD values indicate higher precision. Reported RSDs for this compound analysis are typically below 20% or even below 10%, indicating good repeatability and intermediate precision. researchgate.netthaiscience.infogencat.catnih.govrsc.orgeuropa.eu
Selectivity ensures that the method can accurately measure the target analyte without interference from other components in the sample matrix. This is particularly important for complex matrices and when analyzing transformation products. gencat.catresearchgate.net
Method validation guidelines, such as those provided by the European Commission (e.g., SANTE/11813/2017, SANTE/12682/2019) and Codex Alimentarius (CAC/GL-71), are followed to ensure the quality and comparability of analytical data. gencat.catresearchgate.netrsc.org
Here is a summary of some reported method performance characteristics:
| Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Linearity (r²) | Reference |
| Shrimp | UHPLC-MS/MS | 1.5 | 91-97 | 4.09-6.61 | > 0.995 | thaiscience.inforesearchgate.net |
| Animal Feed | GC-MS/MS | 10 | 70-120 | < 20 | ≥ 0.99 | gencat.catrsc.org |
| Swine Tissues | GC-MS/MS | 0.5 (EQ) | 64.7-100.7 | < 11.6 | Not specified | nih.govresearchgate.net |
| Eggs | UPLC-MS/MS | 1.5 | 79.2-107.6 | < 8.4 | Not specified | nih.govresearchgate.net |
| Milk | UPLC-MS/MS | 1.9 | 79.2-107.6 | < 8.4 | Not specified | nih.govresearchgate.net |
| Salmon | UPLC-MS/MS | 2.1 | 79.2-107.6 | < 8.4 | Not specified | nih.govresearchgate.net |
| Chicken Muscle | UPLC-MS/MS | 1.2 | 79.2-107.6 | < 8.4 | Not specified | nih.govresearchgate.net |
| Paprika Seasoning | HPLC-PDA | 790 | 101.70 ± 112.45 | 0.31-3.59 | 0.9999-1.0000 | researchgate.net |
| Paprika Sauce | HPLC-PDA | 1000 | 86.75 ± 2.18 | 0.31-3.59 | 0.9999-1.0000 | researchgate.net |
| Food (general) | GC-MS | Not specified | 75.4-90.7 | 4.1-9.8 | 0.9998 | ingentaconnect.com |
| Premixtures | RP-HPLC-UV/DAD | Not specified | 93-95.7 | 2.1-5.8 | Not specified | europa.eu |
| Feedingstuffs | RP-HPLC-FD | Not specified | > 71.0 | < 9.3 | Not specified | researchgate.neteuropa.eu |
| Fish/Fishery Products | LC-FLD/SIDA-LC-MS/MS | Various LOD/LOQ | Not specified | Not specified | Not specified | nih.govacs.org |
| This compound C-N-dimer | LC-MS/MS | 5 | Not specified | Not specified | Not specified | cvua-freiburg.de |
| This compound quinone imine (EQI) | LC-MS/MS | 5 | Not specified | Not specified | Not specified | cvua-freiburg.de |
Regulatory Science and Public Health Implications
Evaluation of Food and Feed Safety
Ethoxyquin (B1671625) (EQ) has been widely used as an antioxidant in animal feed to prevent lipid peroxidation, which can lead to rancidity and a reduction in nutritional value nih.govfefac.eu. It is considered one of the most effective antioxidants for this purpose nih.govfefac.euresearchgate.net. In the European Union, this compound was authorized as a feed additive for all animal species until 2017 thefishsite.comeuropa.eu. The authorized maximum level in the EU was 150 mg/kg in complete feed, with a lower maximum of 100 mg/kg permitted in dog feed eurofish.dk. The use of this compound in fishmeal transportation is also required by international shipping regulations and insurance policies to prevent self-heating and combustion fefac.euresearchgate.net. The International Maritime Organisation (IMO) requires fishmeal to contain at least 100 mg/kg of this compound or butylated hydroxytoluene (BHT) fefac.eu.
Safety evaluations of this compound have been conducted by regulatory bodies such as the European Food Safety Authority (EFSA) and the US Food and Drug Administration (FDA) fefac.euthefishsite.comeuropa.eudogster.competfoodindustry.com. In 2015, EFSA published an opinion stating that it could not conclude on the safety of this compound as a feed additive due to a lack of data and the presence of p-phenetidine (B124905), an impurity thefishsite.comeuropa.eumfds.go.kr. P-phenetidine is considered a possible mutagen thefishsite.comeuropa.eudogster.comresearchgate.neteuropa.eunih.gov. A subsequent EFSA opinion in 2022 acknowledged that some data gaps had been addressed, but still could not conclude on the safety of this compound for certain animal groups (long-living and reproductive animals), consumers, and the environment, primarily due to the presence of p-phenetidine and a transformation product, this compound quinone imine fefac.eueuropa.eueuropa.eunih.gov.
In the US, this compound is approved for use in animal feeds by the FDA and AAFCO dogster.com. While the FDA could not find a scientific basis to substantiate purported health consequences in dogs in the early 1990s, further investigation found that high levels of this compound consumption resulted in hemoglobin-related pigment accumulation in the liver and slightly elevated liver enzymes in lactating bitches, effects that were reversible upon removal of this compound petfoodindustry.com. In response, the FDA asked the industry to voluntarily reduce the maximum inclusion rate in dog food from 150 ppm to 75 ppm, although the codified regulations were not amended petfoodindustry.com. This compound is not approved for use as a direct food additive in foods for human consumption in the US, except for limited uses such as preserving color in chili powder, paprika, and ground chili, and as an antiscald agent on pears and apples nih.govdogster.comnih.gov.
Assessment of Human Exposure Pathways (e.g., Dietary Carryover, Occupational Exposure)
Dietary exposure also includes the limited direct uses of this compound as a pesticide on pears and as a food preservative in certain spices nih.govregulations.govepa.govepa.gov. The EPA's dietary assessment in the US included exposure from both pesticidal use in pears and FDA-approved uses in feeds and spices epa.govepa.gov.
Occupational exposure is another significant pathway, particularly for individuals involved in the manufacturing of this compound, the handling of animal feed containing this compound, or the post-harvest treatment and handling of crops like pears researchgate.netdogster.comregulations.govepa.govepa.gov. Reports of occupational contact dermatitis have been associated with workers handling animal feed containing this compound dogster.comnih.gov. The EPA has assessed potential occupational exposure scenarios, including mixing/loading for post-harvest treatments and handling treated pears epa.govepa.gov. The need to minimize user exposure via inhalation due to the presence of the impurity p-phenetidine has been highlighted thefishsite.comeuropa.euresearchgate.neteuropa.eu.
Regulatory Status and Policy Revisions (e.g., EU, US)
The regulatory status of this compound has undergone significant changes, particularly in the European Union. In June 2017, the European Commission suspended the authorization of this compound as a feed additive for all animal species, following an EFSA opinion that could not conclude on its safety due to a lack of data and the presence of p-phenetidine thefishsite.comeuropa.eumfds.go.krlegislation.gov.ukeuropa.eu. This suspension was initially to be reviewed by December 31, 2020, pending the submission and assessment of supplementary data mfds.go.kr. However, delays occurred in the generation of required data, particularly concerning environmental safety mfds.go.kr.
In August 2022, the European Commission officially banned the use of this compound as a feed additive in all animal farming and food categories through Regulation No. 2022/1375 echemi.combtsa.com. This ban extends to agricultural products fed with feed containing this compound, including imported fish meal echemi.com. The detection threshold for residues in the EU is now very strict echemi.com.
In the United States, this compound remains an approved food additive for preventing rancidity in animal feeds and for limited direct food uses nih.govdogster.competfoodindustry.com. The FDA and AAFCO approve its use in animal feeds dogster.com. While there was a voluntary reduction in the maximum inclusion rate in dog food recommended by the FDA in the 1990s, the codified regulations were not formally amended petfoodindustry.com. The EPA has also conducted risk assessments for this compound's pesticidal use on pears, establishing tolerances and assessing dietary and occupational risks epa.govepa.gov.
The differing regulatory approaches between the EU and the US highlight the ongoing scientific debate and uncertainty surrounding the risk assessment of this compound eurofish.dk.
Controversies and Scientific Debates Regarding Safety
The safety of this compound has been a subject of considerable controversy and scientific debate for many years eurofish.dkdogster.competfoodindustry.comeurofins.deeuropa.euhermitcrabassociation.com. Concerns have been raised by pet owners, breeders, and consumer advocates, particularly regarding its use in pet food and farmed fish eurofish.dkdogster.competfoodindustry.comeuropa.euhermitcrabassociation.com.
One of the primary areas of debate revolves around the potential health impacts on animals, particularly dogs, and the anecdotal reports of adverse effects such as liver damage, autoimmune disorders, and skin problems dogster.competfoodindustry.comhermitcrabassociation.com. While some studies in experimental animals have suggested potential effects on the liver and kidneys at high concentrations, scientific studies to date have generally asserted that this compound is safe for use in animal feeds at approved levels nih.govresearchgate.netdogster.competfoodindustry.com. However, some critics argue that sufficient independent research has not been conducted to definitively rule out long-term effects eurofish.dkhermitcrabassociation.com.
The presence of p-phenetidine, an impurity in technical grade this compound, is another major source of controversy thefishsite.comeuropa.eudogster.comresearchgate.neteuropa.eunih.gov. Regulatory bodies like EFSA have identified p-phenetidine as a possible mutagen, which has been a key factor in their inability to conclude on the safety of this compound for certain populations and its subsequent ban in the EU thefishsite.comeuropa.eudogster.comeuropa.eunih.govechemi.com.
The lack of comprehensive data on the metabolism and potential carryover of this compound and its transformation products into edible animal tissues and products has also fueled the debate and contributed to regulatory uncertainty researchgate.netthefishsite.comeuropa.eunih.goveuropa.eu. The absence of established maximum residue limits (MRLs) for this compound in certain food products, such as fish in the EU prior to the ban, has also been a point of contention fefac.eueurofish.dkeuropa.eu.
Risk Characterization and Public Health Recommendations
Risk characterization for this compound involves assessing potential exposure levels and comparing them against toxicological reference values to determine the likelihood of adverse health effects. Regulatory bodies like the EPA in the US have conducted risk assessments for this compound's registered uses, concluding that acute and chronic dietary risks from these uses are below their level of concern epa.gov. Occupational risk assessments have also been performed, with findings suggesting acceptable margins of exposure when appropriate protective measures are taken epa.govepa.gov.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an acceptable daily intake (ADI) for this compound nih.govnih.gov. The 2005 JMPR also established an acute reference dose (ARfD) fao.org. However, the JMPR noted that analytical methods available at the time determined only the parent compound and not its metabolites/degradates, which were included in the residue definition for dietary intake assessment fao.org.
Public health recommendations often stem from these risk assessments. In the EU, the inability to conclude on safety led to the suspension and eventual ban of this compound in animal feed to protect consumer and animal health, as well as the environment legislation.gov.ukechemi.combtsa.com. The need to minimize occupational exposure, particularly via inhalation, due to the presence of p-phenetidine has also been highlighted thefishsite.comeuropa.euresearchgate.neteuropa.eu.
The differing regulatory stances and ongoing scientific debates underscore the complexity of risk characterization for compounds like this compound, where impurities and metabolites may pose additional concerns beyond the parent compound.
Future Directions and Research Gaps
Further Elucidation of Metabolic Pathways and Novel Metabolites
While some metabolic pathways of ethoxyquin (B1671625) have been identified in various animal species, including rats, mice, dogs, chickens, and fish, they are not yet fully described researchgate.net. Studies have shown that this compound is rapidly absorbed and primarily excreted as metabolites researchgate.netfao.org. The most significant metabolites observed in rat urine and bile result from O-deethylation at the 6-C position, followed by conjugation with sulfate (B86663) or glucuronide residues researchgate.netfao.org. Other pathways may involve hydroxylation and glucuronidation at the 3-C position, deethylation at the 4-C position, and epoxidation between the 3-C and 4-C positions researchgate.net. The main metabolites can differ depending on the animal species researchgate.net. For instance, glucuronide metabolites were primarily detected in mice, while sulfate conjugates were more prevalent in rats researchgate.net. In salmonid fish, parent this compound, deethylated this compound (DEQ), quinone imine (QI), and this compound dimer (EQDM) have been observed after long-term dietary exposure researchgate.net. Recent analytical studies focusing on farmed Atlantic salmon feed and fillets have reported the detection of a total of 27 this compound transformation products (TPs), including both known and previously undescribed compounds researchgate.netresearchgate.net. Further research is needed to comprehensively identify and characterize these novel metabolites and fully elucidate the metabolic pathways in different species, particularly those relevant to human exposure wikipedia.orgnih.gov. Challenges exist in identifying metabolites, highlighting the need for advanced metabolomics approaches wikipedia.orgnih.gov.
Long-Term Toxicological Studies, Including Carcinogenicity and Reproductive Effects
There is a recognized need for more long-term toxicological studies on this compound researchgate.netmdpi.com. While some studies have been conducted, including a five-year feeding study in dogs and studies in rats, a complete toxicological profile, particularly concerning long-term consequences, potential carcinogenic risks, and neurotoxic effects, is still lacking researchgate.netmdpi.cominchem.orgeurofish.dkepa.gov. Some studies suggest a potential carcinogenic effect in the urinary bladder of female rats at high doses, although it is considered unlikely to exert carcinogenicity through a genotoxic mechanism in normal uses fsc.go.jp. The available mutagenicity and carcinogenicity data are not sufficiently robust to classify this compound as "Not Likely to be Carcinogenic to Humans," leading to its classification as "Inadequate Information to Assess Carcinogenic Potential" by the EPA regulations.gov. Further research is needed to address these data gaps and provide a more definitive assessment of this compound's long-term toxicity, including its potential for carcinogenicity and reproductive effects researchgate.netmdpi.com.
Comprehensive Assessment of Metabolite Toxicity, particularly EQDM and QI
A significant research gap exists in the comprehensive assessment of the toxicity of this compound metabolites, with particular attention required for EQDM and QI wikipedia.orgumweltprobenbank.deregulations.gov. While some studies have investigated the toxicity of EQDM, its toxicity has not been fully clarified fsc.go.jpresearchgate.net. A 90-day subacute toxicity test in rats did not observe toxicity at a specific dose, but other studies have shown EQDM to be cytotoxic and genotoxic to human lymphocytes fsc.go.jpresearchgate.net. The toxicity of QI has not been studied extensively, although indirect evidence suggests it could be cytotoxic to human cells researchgate.net. QI has also been associated with mutagenic activity, carcinogenicity, and the ability to bind to DNA researchgate.net. Given that these metabolites can be present in animal products and potentially expose humans, a thorough toxicological evaluation of EQDM, QI, and other identified transformation products is essential wikipedia.orgumweltprobenbank.denih.govfefac.euregulations.gov.
Investigation of Cumulative and Synergistic Effects with other Compounds
The potential for cumulative and synergistic effects of this compound with other compounds warrants further investigation umweltprobenbank.defrontiersin.orgup.ac.za. While the EPA has not made a common mechanism of toxicity finding for this compound and other substances, and it does not appear to produce a toxic metabolite shared with other compounds, the possibility of combined effects with other environmental contaminants or feed additives cannot be discounted epa.gov. Research into the "cocktail effect" of pesticides and their combination with other contaminants like heavy metals, pharmaceuticals, and microplastics is a recognized challenge in environmental toxicology frontiersin.org. Understanding how this compound interacts with other compounds in biological systems and the environment is crucial for a complete risk assessment umweltprobenbank.denih.govscispace.com.
Refined Environmental Fate and Ecotoxicological Assessments
Refined assessments of this compound's environmental fate and ecotoxicology are necessary fsc.go.jpscispace.comnih.govuantwerpen.be. While some information exists on its properties and potential environmental impact, data gaps remain regarding its persistence in soil and water fsc.go.jpherts.ac.uk. Although this compound is considered moderately toxic to mammals, fish, and aquatic invertebrates, a risk for secondary poisoning via the aquatic food chain cannot be excluded when used in sea-cages for marine sediment-dwelling organisms herts.ac.uknih.gov. Further research is needed to accurately determine its degradation pathways, persistence, and potential for bioaccumulation in various environmental compartments fsc.go.jpscispace.comnih.govuantwerpen.beregulations.gov. Filling ecotoxicological data gaps is crucial for predicting the impact of pesticides on non-target organisms, individually and in mixtures frontiersin.orgresearchgate.net.
Development of Safer and More Effective Antioxidant Alternatives
The concerns surrounding this compound have spurred the search for safer and more effective antioxidant alternatives wikipedia.orgishs.org. Various compounds, including butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), certain tocopherols, propyl gallate, and novel antioxidant compounds, are being researched and evaluated for their efficacy in preventing lipid peroxidation in animal feed and other products researchgate.netaquafeed.co.uknih.govnih.gov. Studies are comparing the antioxidant capacity and performance of these alternatives against this compound aquafeed.co.uknih.gov. The development of sustainable technologies, such as controlled atmosphere storage and 1-methylcyclopropene (B38975) (1-MCP), is also being explored as alternatives for post-harvest applications ishs.org. Continued research and development are needed to identify and implement viable alternatives that offer comparable efficacy with improved safety profiles wikipedia.orgishs.org.
Advanced Analytical Methodologies for Trace Residues
Translational Research for Human Health Implications
Translational research concerning this compound (PubChem CID: 3293) is a critical area requiring significant future focus to bridge the gap between findings from in vitro studies, animal models, and environmental monitoring, and a comprehensive understanding of potential implications for human health. Regulatory bodies and scientific reviews have consistently highlighted considerable data gaps, impeding a complete assessment of consumer safety. wikipedia.orgumweltprobenbank.deeuropa.eueuropa.eu
One key area for translational research involves investigating the human relevance of findings related to this compound's metabolites and impurities. For instance, the European Food Safety Authority (EFSA) has identified this compound quinone imine, a metabolite, as possibly genotoxic, and p-phenetidine (B124905), an impurity from the manufacturing process, as a possible mutagen. wikipedia.orgeuropa.eu While this compound itself is generally considered non-genotoxic, the potential for its transformation products to interact with genetic material in humans requires further investigation. europa.eu Translational studies are needed to understand the metabolic fate of this compound in humans, the formation and persistence of these metabolites and impurities, and their potential biological activity at relevant exposure levels.
Research findings suggesting that this compound exposure can induce DNA damage in human lymphocytes in a dose-dependent manner in vitro underscore the need for translational studies to determine if such effects occur in vivo in humans and under what exposure conditions. nih.gov Translating these in vitro observations to a human health context requires pharmacokinetic studies to understand internal exposure levels, as well as further research to explore potential mechanisms and the biological significance of such damage.
The presence of this compound residues in food products of animal origin, particularly farmed fish, due to its use as a feed additive, represents a route of potential human exposure. researchgate.netnih.gov Despite this, reports from entities like the Swiss Department for regional affairs laboratory in 2017 indicated that health effects of the chemical on the human body were not studied in sufficient detail. wikipedia.org This highlights a research gap in directly assessing the impact of dietary exposure to this compound and its residues on human health outcomes. Translational research could involve biomonitoring studies to assess human exposure levels and epidemiological studies to explore potential correlations with health indicators, while carefully controlling for confounding factors.
Furthermore, exploring the potential applications of this compound derivatives, such as deethylated this compound (DEQ), in therapeutic contexts represents another avenue for translational research. Studies in animal models have suggested that DEQ may offer protective effects against liver injury by influencing inflammatory and apoptotic pathways. mdpi.com Translating these findings would involve extensive research to understand the safety and efficacy of such derivatives for human therapeutic use, including detailed pharmacological and toxicological studies.
The identified data gaps necessitate a concerted effort in translational research to move beyond observational findings in non-human systems and environmental monitoring towards a clearer understanding of the direct and indirect implications of this compound exposure for human health. This includes refining analytical methods for detecting this compound and its relevant metabolites in human biological samples and conducting targeted studies to address the uncertainties highlighted by regulatory risk assessments. umweltprobenbank.deeuropa.eu
Key research gaps requiring translational focus for human health implications include:
| Research Area | Description | Relevance to Human Health Translation |
| Metabolism and Toxicokinetics in Humans | Understanding how this compound is metabolized in the human body and how it is absorbed, distributed, and excreted. | Essential for determining internal exposure levels and the formation of potentially active metabolites. |
| Biological Activity of Metabolites and Impurities | Investigating the genotoxic, mutagenic, or other biological effects of this compound quinone imine and p-phenetidine in human cells or models. | Crucial for assessing risks associated with exposure to transformation products. |
| In Vivo Effects of Dietary Exposure | Studying the effects of consuming food containing this compound residues on human health markers and outcomes. | Directly addresses the impact of the primary human exposure route. |
| Long-term and Low-Dose Exposure Impacts | Researching the potential health effects of chronic, low-level exposure to this compound throughout a lifetime. | Important for understanding potential cumulative risks. |
| Susceptible Populations | Identifying if certain human populations (e.g., pregnant women, children, individuals with specific health conditions) are more vulnerable to this compound exposure. | Necessary for targeted risk assessment and protective measures. |
Findings from various studies also underscore the need for translational research:
| Study Type/Finding | Observation Relevant to Translational Research Need | Implication for Human Health Research |
| In vitro human lymphocyte studies nih.gov | Dose-dependent DNA damage observed. | Requires in vivo studies to confirm relevance and understand mechanisms in humans. |
| Metabolite identification (e.g., quinone imine) wikipedia.orgeuropa.eu | Metabolite identified as possibly genotoxic. | Necessitates research on human metabolic pathways and the activity of this metabolite in human systems. |
| Impurity identification (p-phenetidine) umweltprobenbank.deeuropa.eu | Impurity identified as a possible mutagen. | Requires assessment of human exposure to the impurity and its potential health effects. |
| Animal studies on derivatives (e.g., DEQ) mdpi.com | Suggestion of protective effects against liver injury. | Points to potential for translational research into therapeutic applications of derivatives. |
| Regulatory assessments wikipedia.orgumweltprobenbank.deeuropa.eueuropa.eu | Consistent identification of insufficient data for consumer safety assessment. | Highlights the urgent need for targeted human health studies to fill data gaps. |
Future translational research should prioritize collaborative efforts between chemists, toxicologists, pharmacologists, epidemiologists, and clinicians to comprehensively assess the potential human health implications of this compound exposure and to explore any potential beneficial applications of its related compounds.
Q & A
Q. Why do this compound’s effects on ruminal VFA profiles conflict across studies?
Q. How do species-specific metabolic differences impact this compound toxicity thresholds?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
